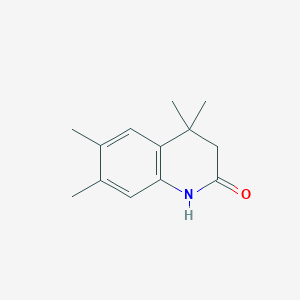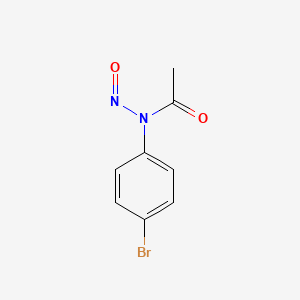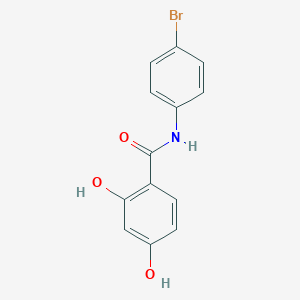![molecular formula C12H9N3 B14005947 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazo[1,2-a]pyridine core with a pyridine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable multicomponent reactions that allow for high yields and efficient synthesis. These methods are designed to minimize the use of specific reagents that are difficult to source, thereby enhancing the practical value of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often occur at the pyridine ring, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield halogenated or alkylated products .
Applications De Recherche Scientifique
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and cancer progression . By inhibiting PI3K, these compounds can induce cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but may have different substituents that confer unique biological activities.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different fusion pattern but exhibit similar applications in medicinal chemistry.
Pyridin-2-ylimidazo[1,2-a]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C12H9N3 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
6-pyridin-3-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-10(8-13-5-1)11-3-4-12-14-6-7-15(12)9-11/h1-9H |
Clé InChI |
OIVXYLRFBFGUGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CN3C=CN=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate](/img/structure/B14005867.png)


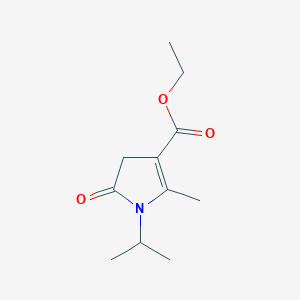


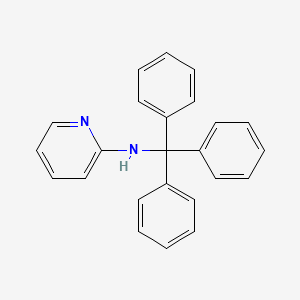

![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
